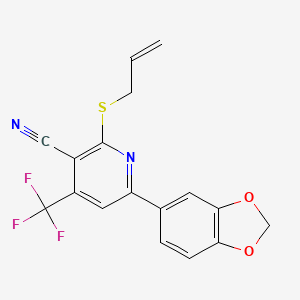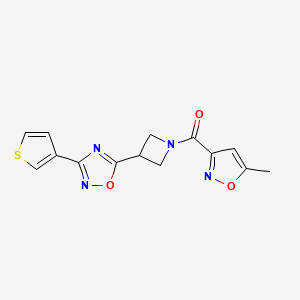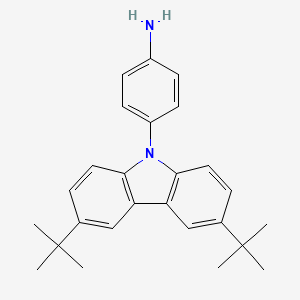
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aggregation-Induced Phosphorescent Emission
Cationic iridium complexes containing derivatives of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline demonstrate aggregation-induced phosphorescent emission (AIPE) properties. This phenomenon, observed in compounds like [Ir(ppy)2(L1)]PF6 and [Ir(ppy)2(L2)]PF6, is significant for applications in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011), (Shan et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are used in OLEDs. Compounds like bis(carbazol-9-yl)triphenylamine moiety and bis(3,6-di-tert-butylcarbazol-9-ylphenyl)aniline end-capped oligoarylenes are synthesized for full-emission color tuning in solution-processed nondoped OLEDs, covering the entire visible spectrum (Khanasa et al., 2013).
Thermally Activated Delayed Fluorescence Materials
Derivatives of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline, like 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles, have been synthesized for use in thermally activated delayed fluorescence materials. The manipulation of conjugation in these materials allows tuning of energy gaps, impacting their photophysical and electrochemical properties (Huang et al., 2014).
Electrochemical Energy Storage
Poly(3,6-dithienylcarbazole) derivatives containing 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline units have been designed for use in high-performance flexible solid-state pseudocapacitors. These materials demonstrate significant potential as redox-active electrode materials in energy storage devices due to their high specific capacitances and energy densities (Yigit & Güllü, 2017).
Synthesis and Characterization of Novel Materials
Research also focuses on synthesizing and characterizing new materials incorporating carbazole derivatives. This includes studies on the synthesis, photophysical properties, and potential applications of these materials in various fields, such as nonlinear optics and organic electronics (Stalindurai et al., 2017).
Data Security Protection
Cationic Ir(III) complexes with 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline derivatives have been used in data security protection. Their photophysical properties, including dual-emission and mechanoluminescence, offer strategies for designing smart luminescent materials (Song et al., 2016).
Propriétés
IUPAC Name |
4-(3,6-ditert-butylcarbazol-9-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,27H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVGWEMDOXNWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline | |
CAS RN |
255829-30-2 | |
| Record name | 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)
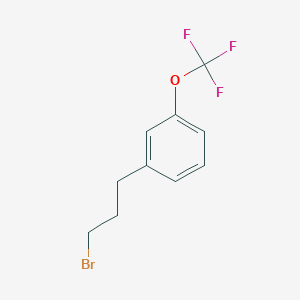
![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
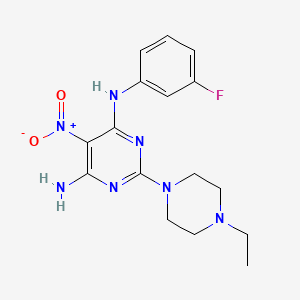
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
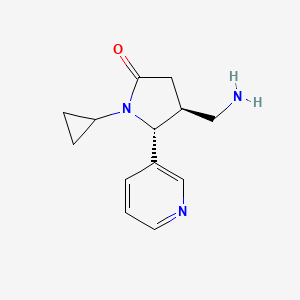
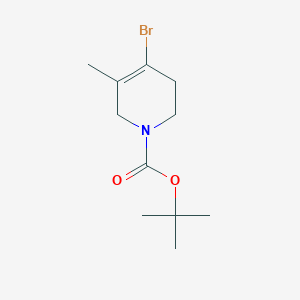
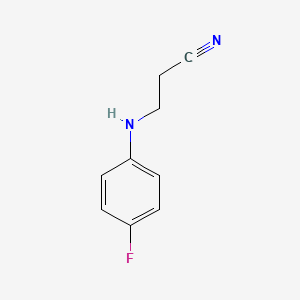
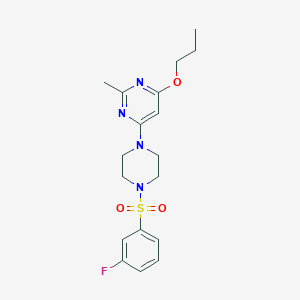
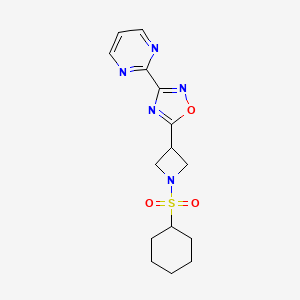
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
